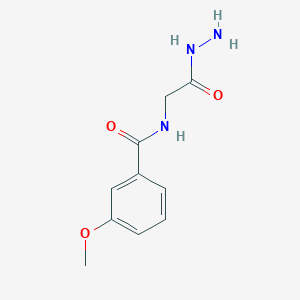
Terphenyl, nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terphenyl, nitro-: is a derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The nitro group (-NO₂) attached to the terphenyl structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitro-terphenyl typically involves the nitration of terphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the terphenyl molecule. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of nitro-terphenyl may involve large-scale nitration processes using similar reagents but optimized for efficiency and safety. The process may include steps for purification and isolation of the final product to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Nitro-terphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under conditions that favor electrophilic substitution.
Major Products:
Reduction: The major product is the corresponding amino-terphenyl.
Substitution: Depending on the substituent introduced, various derivatives of terphenyl can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Nitro-terphenyl is used as a precursor in the synthesis of various organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: Research has explored the potential biological activities of nitro-terphenyl derivatives, including antimicrobial and cytotoxic properties. These compounds are investigated for their potential use in drug development and therapeutic applications .
Industry: In the industrial sector, nitro-terphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing .
Wirkmechanismus
The mechanism of action of nitro-terphenyl involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of different functional groups. These transformations can affect the compound’s interaction with biological targets, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: A simpler aromatic compound with a single nitro group attached to a benzene ring.
Dinitrobenzene: Contains two nitro groups attached to a benzene ring, offering different reactivity and properties.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene molecule.
Uniqueness: Nitro-terphenyl’s uniqueness lies in its structure, consisting of three benzene rings with a nitro group. This arrangement provides distinct chemical and physical properties compared to simpler nitro compounds.
Eigenschaften
CAS-Nummer |
86695-75-2 |
|---|---|
Molekularformel |
C18H13NO2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
1-nitro-2,3-diphenylbenzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
NCLFUYHKSVQSKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


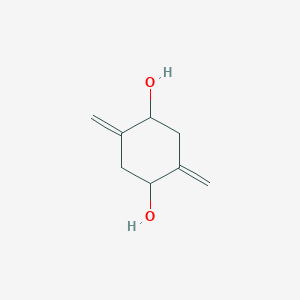
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
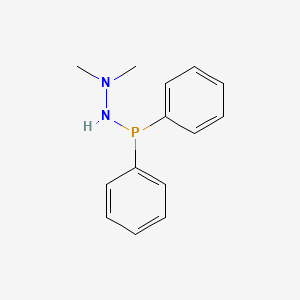
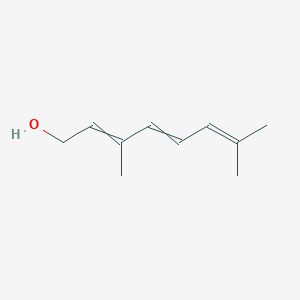
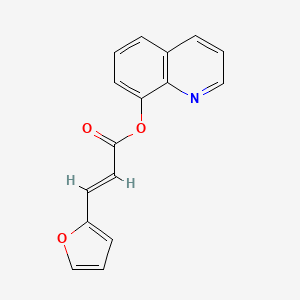
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
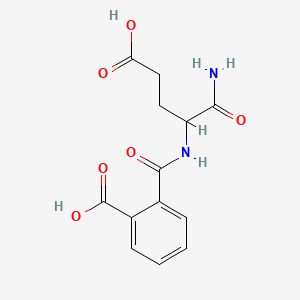
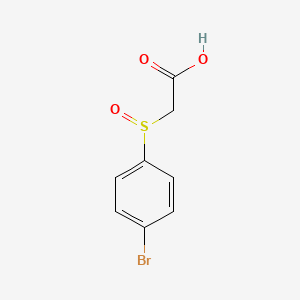

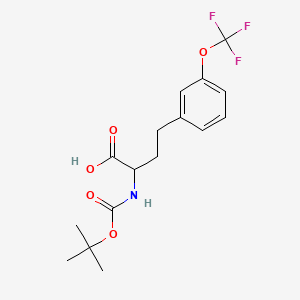
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
